Seryl-adenylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

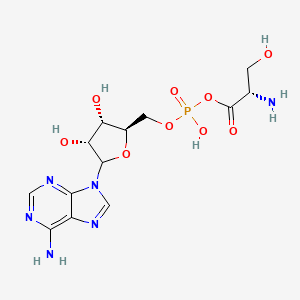

L-Seryl-amp is a peptide.

Applications De Recherche Scientifique

Introduction to Seryl-Adenylate

This compound is an activated intermediate formed during the aminoacylation of tRNA by seryl-tRNA synthetase, a critical enzyme in protein synthesis. This compound plays a significant role in the transfer of serine to its corresponding tRNA, which is essential for the accurate translation of genetic information into proteins. Understanding the applications of this compound not only sheds light on fundamental biological processes but also opens avenues for therapeutic interventions and biotechnological applications.

Role in Protein Biosynthesis

This compound is crucial for the aminoacylation process, where it serves as an intermediate that facilitates the attachment of serine to its tRNA. This reaction is vital for the accurate translation of mRNA into proteins. The efficiency and fidelity of this process are influenced by the kinetics of this compound formation and hydrolysis, which can impact overall protein synthesis rates in cells .

Enzymatic Mechanisms and Structural Studies

Research has highlighted the structural basis of this compound formation through crystallographic studies. These studies reveal how seryl-tRNA synthetase interacts with ATP and serine to form this compound, providing insights into enzyme specificity and catalytic mechanisms. For instance, the binding of magnesium ions stabilizes the transition state during the reaction, emphasizing the importance of metal ions in enzymatic activity .

Editing Mechanisms in Aminoacyl-tRNA Synthetases

This compound also plays a role in editing mechanisms within aminoacyl-tRNA synthetases. Studies indicate that the hydrolysis rate of this compound by threonyl-tRNA synthetase is significantly higher than that of threonyl-adenylate, suggesting a proofreading function that enhances the fidelity of protein synthesis . This mechanism ensures that non-cognate amino acids are efficiently rejected, maintaining the integrity of protein translation.

Potential Therapeutic Applications

Given its central role in protein synthesis, this compound and its associated enzymes are being explored as potential drug targets for various diseases, including cancer. For example, human cytosolic seryl-tRNA synthetase has been identified as a regulator in processes such as angiogenesis and telomere maintenance, making it a candidate for therapeutic intervention in cancer treatment .

Biotechnological Applications

In biotechnology, understanding the mechanisms involving this compound can lead to innovations in genetic engineering and synthetic biology. By manipulating aminoacyl-tRNA synthetases to incorporate non-standard amino acids into proteins, researchers can create novel proteins with unique properties for industrial applications .

Table 1: Kinetic Parameters of this compound Formation

| Parameter | Value (s−1) | Notes |

|---|---|---|

| Rate of Serine Activation | 1.2 | Rate-limiting step in tRNA charging |

| Transfer Rate to tRNA | 35 | Fast transfer post adenylation |

| Steady State AMP Formation | 0.029 | Higher with serine than threonine |

Table 2: Comparison of this compound Hydrolysis Rates

| Substrate | Hydrolysis Rate (s−1) | Enzyme Involved |

|---|---|---|

| This compound | 29 | Threonyl-tRNA synthetase |

| Threonyl-Adenylate | 1 | Threonyl-tRNA synthetase |

Case Study 1: Structural Insights from Crystallography

A study conducted on the crystal structure of seryl-tRNA synthetase from Thermus thermophilus revealed critical interactions between ATP, serine, and metal ions during this compound formation. These findings provided a deeper understanding of enzyme specificity and catalysis mechanisms, which are essential for developing inhibitors targeting these pathways in disease contexts .

Case Study 2: Editing Mechanisms in Escherichia coli

Research on Escherichia coli threonyl-tRNA synthetase demonstrated that pre-transfer hydrolysis significantly influences editing pathways when using this compound as a substrate. This study highlighted how kinetic parameters affect proofreading efficiency, thereby ensuring high fidelity during protein synthesis .

Propriétés

Numéro CAS |

52435-67-3 |

|---|---|

Formule moléculaire |

C13H19N6O9P |

Poids moléculaire |

434.3 g/mol |

Nom IUPAC |

[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/t5-,6+,8+,9+,12?/m0/s1 |

Clé InChI |

UVSYURUCZPPUQD-SOHHTZENSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CO)N)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-seryl-adenosine monophosphate L-seryl-AMP seryl adenylate seryl-adenylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.